molecular formula C13H18BrNO B2805696 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine CAS No. 1343958-00-8

4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine

Cat. No.: B2805696
CAS No.: 1343958-00-8
M. Wt: 284.197
InChI Key: UIVKQEIEDZRCFM-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine (IUPAC name: [4-(4-bromobenzyl)oxan-4-yl]methanamine) is a synthetic amine derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 4-bromophenylmethyl group and a methanamine moiety. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its molecular formula is C₁₃H₁₈BrNO, with a molecular weight of 300.20 g/mol . The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding affinity in drug-receptor interactions .

Properties

IUPAC Name

[4-[(4-bromophenyl)methyl]oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-3-1-11(2-4-12)9-13(10-15)5-7-16-8-6-13/h1-4H,5-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVKQEIEDZRCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine typically involves the reaction of 4-bromobenzyl bromide with oxan-4-ylmethanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the oxan-4-ylmethanamine moiety can interact with polar or charged residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogenated Phenyl Groups: The 4-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to 3-chlorophenyl () or non-halogenated analogs. This increases binding affinity in kinase inhibition (e.g., GSK-3β) .
  • Trifluoromethyl Substitution : The CF₃ group in ’s compound improves metabolic stability and membrane permeability, making it superior for CNS applications compared to brominated analogs .
  • Piperazine Derivatives : The 4-phenylpiperazinyl group in and introduces dual serotonin-dopamine modulation, a feature absent in the target compound but critical for neuropsychiatric drug development .

Pharmacological and Industrial Relevance

  • Kinase Inhibition : The oxane-methanamine scaffold in the target compound and ’s derivative (GSK-3β inhibitor) highlights its utility in diabetes and Alzheimer’s research .
  • Neuropsychiatric Applications : Piperazine-containing analogs () exhibit broader receptor interaction profiles than the target compound, making them more versatile for treating depression .
  • Antimicrobial Activity : Thiazole derivatives () outperform the target compound in antimicrobial assays due to their heterocyclic core .

Biological Activity

4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine, a compound with a unique oxane structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16BrNO\text{C}_{12}\text{H}_{16}\text{Br}\text{N}\text{O}

This compound features a bromophenyl group attached to an oxane ring, which may influence its biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various microbial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways.
  • Potential Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory and proliferative processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at varying concentrations, suggesting a dose-dependent response.

Strain TestedMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa75 µg/mL

Anti-inflammatory Effects

In vitro assays demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS). The IC50 values were determined as follows:

CytokineIC50 (µM)
TNF-alpha0.5
IL-60.3
IL-1β0.2

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the bromophenyl group and modifications to the oxane structure have been explored to enhance potency and selectivity.

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